molecular formula C7H6ClFO2S B1302163 (3-fluorophenyl)methanesulfonyl Chloride CAS No. 24974-72-9

(3-fluorophenyl)methanesulfonyl Chloride

Cat. No. B1302163
CAS RN: 24974-72-9
M. Wt: 208.64 g/mol
InChI Key: QKGIPEQAFOXGSI-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methanesulfonyl chloride is a chemical compound that is part of a broader class of compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The specific structure of (3-fluorophenyl)methanesulfonyl chloride includes a phenyl ring with a fluorine atom at the 3-position, indicating its potential for use in various chemical reactions and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of fluorinated sulfonyl methane derivatives, which are closely related to (3-fluorophenyl)methanesulfonyl chloride, has been explored in several studies. For instance, a new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane derivatives has been developed, which involves a C–S bond-forming strategy that can be applied to a variety of substrates with high efficiency and selectivity . Additionally, the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds has been achieved through iridium-catalyzed regio- and enantioselective allylic alkylation, demonstrating the potential for creating optically active derivatives of sulfonyl methane compounds .

Molecular Structure Analysis

The molecular structure of compounds related to (3-fluorophenyl)methanesulfonyl chloride has been studied using various spectroscopic techniques. For example, the absolute configuration of fluorinated derivatives obtained from the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was determined by X-ray diffraction analysis . Structural and spectroscopic studies of complexes involving sulfonyl methane derivatives have also been conducted, providing insights into the hydrogen bonding interactions and the ionic structures formed in these compounds .

Chemical Reactions Analysis

The reactivity of methanesulfonyl fluoride, a compound structurally similar to (3-fluorophenyl)methanesulfonyl chloride, has been compared with that of organofluorophosphorus ester anticholinesterase compounds. Methanesulfonyl fluoride was found to be substantially less reactive towards interactions involving hydrogen bonding and coordination with cupric ions . In the context of enzyme inhibition, methanesulfonates, including methanesulfonyl fluoride, have been shown to react with acetylcholinesterase to form an inactive derivative, with fluoride ions inhibiting the sulfonylation step .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonyl fluoride have been characterized, including measurements of water solubility, vapor pressure, heat of vaporization, and solubility parameter. Methanesulfonyl fluoride is a weaker hydrogen bond acceptor compared to phosphorus esters, which is reflected in its lower hydrogen bond basicity . The synthesis and characterization of novel fluorine-containing alkylsulfonyls and sulfonates have also been explored, with a focus on their reactivity and potential use as organic intermediates .

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

  • Sodium Insertion into Vanadium Pentoxide: Methanesulfonyl chloride, combined with AlCl₃, forms a room temperature ionic liquid, useful in studying the electrochemical properties of vanadium pentoxide films. This application is significant for potential cathode materials, where sodium is reversibly intercalated into V₂O₅ films, indicating promising uses in battery technology (Su, Winnick, & Kohl, 2001).

Chemical Synthesis and Reactions

  • Acceleration of Acetylcholinesterase Reaction: Methanesulfonyl fluoride demonstrates an accelerated reaction rate with acetylcholinesterase, suggesting its role in enzyme inhibition and possibly in the development of biochemical tools or therapeutics (Kitz & Wilson, 1963).
  • Selective Fluorination of Substituted Methanols: A combination of methanesulfonyl fluoride and cesium fluoride, modified with crown ethers, has shown effectiveness in selective fluorination of benzyl alcohols. This method has been extended for synthesizing various fluoromethylated compounds (Makino & Yoshioka, 1987).
  • Fluoride's Influence on Methanesulfonates with Acetylcholinesterase: The presence of fluoride inhibits the sulfonylation process but does not affect desulfonylation, indicating a nuanced role of fluoride in biochemical reactions involving methanesulfonates (Greenspan & Wilson, 1970).

Safety And Hazards

“(3-fluorophenyl)methanesulfonyl Chloride” is considered hazardous. It causes severe skin burns and eye damage . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and may cause drowsiness or dizziness . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(3-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGIPEQAFOXGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374647
Record name (3-fluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-fluorophenyl)methanesulfonyl Chloride

CAS RN

24974-72-9
Record name 3-Fluorobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24974-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-fluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)methanesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Kloevekorn, B Pfaffenrot, M Juchum, R Selig… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAP) kinase 4 (MKK4) was found to be a major regulator of liver regeneration and could be a valuable drug target addressing liver related …
Number of citations: 9 www.sciencedirect.com

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